3-(Cbz-Amino)-2-fluorophenylboronic acid, pinacol ester
CAS No.: 2096334-41-5
Cat. No.: VC8254478
Molecular Formula: C20H23BFNO4
Molecular Weight: 371.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2096334-41-5 |
|---|---|
| Molecular Formula | C20H23BFNO4 |
| Molecular Weight | 371.2 g/mol |
| IUPAC Name | benzyl N-[2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate |
| Standard InChI | InChI=1S/C20H23BFNO4/c1-19(2)20(3,4)27-21(26-19)15-11-8-12-16(17(15)22)23-18(24)25-13-14-9-6-5-7-10-14/h5-12H,13H2,1-4H3,(H,23,24) |
| Standard InChI Key | UHCMAXKZBAJKSQ-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)NC(=O)OCC3=CC=CC=C3)F |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)NC(=O)OCC3=CC=CC=C3)F |
Introduction
Structural Identification and Molecular Characteristics
IUPAC Nomenclature and Molecular Formula
The systematic name for this compound, benzyl N-[2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate, reflects its functional groups and substitution pattern. The molecular formula is C₂₀H₂₃BFNO₄, with a molecular weight of 371.2 g/mol .
Table 1: Key Identifiers
| Property | Value |
|---|---|
| CAS Registry Number | 2096334-41-5 |
| PubChem CID | 46738001 |
| Molecular Formula | C₂₀H₂₃BFNO₄ |
| Molecular Weight | 371.2 g/mol |
| Synonyms | 4-(Cbz-Amino)-2-fluorophenylboronic acid, pinacol ester; benzyl N-[3-fluoro-4-(pinacolatoboryl)phenyl]carbamate |
Structural Features
The compound’s structure comprises:
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A phenyl ring substituted with fluorine (2-position) and a Cbz-protected amino group (3-position).
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A boronic acid pinacol ester at the 4-position, which stabilizes the boronic acid moiety against hydrolysis .
Synthesis and Optimization
Stepwise Synthesis Protocol
The synthesis involves three primary steps:
Amino Group Protection
The free amino group is protected using benzyl chloroformate (Cbz-Cl) in the presence of a base such as triethylamine. This step prevents unwanted side reactions during subsequent borylation .
Borylation Reaction
A palladium-catalyzed borylation introduces the boronic acid group. For example, Miyaura borylation employs bis(pinacolato)diboron (B₂pin₂) and Pd(dppf)Cl₂ to achieve high yields .
Pinacol Ester Formation
The boronic acid is converted to its pinacol ester using pinacol and a dehydrating agent, enhancing stability. This step is critical for storage and handling .
Industrial-Scale Considerations
Large-scale production optimizes solvent systems (e.g., tetrahydrofuran/water mixtures) and catalyst recycling to reduce costs. Yield improvements up to 85% have been reported using flow chemistry techniques .
Chemical Reactivity and Functionalization
Suzuki-Miyaura Cross-Coupling
The compound participates in palladium-catalyzed cross-coupling reactions with aryl halides, forming biaryl structures. For example, coupling with 4-bromoanisole yields 3-(Cbz-amino)-2-fluoro-4’-methoxybiphenyl, a precursor to kinase inhibitors .
Deprotection and Functional Group Interconversion
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Cbz Deprotection: Catalytic hydrogenation (H₂/Pd-C) removes the Cbz group, yielding a free amine.
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Boronic Acid Activation: Treatment with aqueous HCl converts the pinacol ester to the reactive boronic acid, enabling further conjugation .
Table 2: Representative Reactions
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DME, 80°C | Biaryl derivatives |
| Cbz Deprotection | H₂ (1 atm), Pd/C, EtOH | Free amine intermediate |
| Oxidation | H₂O₂, NaOH | Phenol derivatives |
Applications in Pharmaceutical Research
Intermediate in Drug Synthesis
This compound is a key building block for Bruton’s tyrosine kinase (BTK) inhibitors, such as ibrutinib analogs. The fluorine atom enhances metabolic stability, while the boronic acid facilitates late-stage functionalization .
Protease Inhibitor Development
Boronic acid derivatives inhibit proteases like the 20S proteasome, with applications in cancer therapy. The Cbz group allows selective masking of the amine during prodrug synthesis .
Comparative Analysis with Structural Analogs
Positional Isomers
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4-(Cbz-Amino)-2-fluorophenylboronic acid, pinacol ester: The fluorine and boronic ester groups are transposed, altering electronic properties and reactivity .
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3-(Boc-Amino)-2-fluorophenylboronic acid, pinacol ester: The tert-butoxycarbonyl (Boc) group offers orthogonal deprotection conditions compared to Cbz .
Stability and Solubility Profiles
The pinacol ester confers superior stability over free boronic acids, with a half-life >6 months at 25°C. Aqueous solubility remains low (<0.1 mg/mL), necessitating formulation with co-solvents like DMSO .
Future Directions and Research Opportunities
Expanding Cross-Coupling Applications
Recent advances in photoredox catalysis could enable C–H borylation directly on complex scaffolds, bypassing traditional protection-deprotection steps .
Targeted Drug Delivery Systems
Conjugation with nanoparticles or antibody-drug conjugates (ADCs) may enhance the bioavailability of boronic acid-based therapeutics .
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